3-Methyl-4-(4-methylpiperazin-1-yl)benzonitrile
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Overview
Description
3-Methyl-4-(4-methylpiperazin-1-yl)benzonitrile is an organic compound with the molecular formula C13H17N3 It is characterized by the presence of a benzonitrile group substituted with a methyl group and a 4-methylpiperazin-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(4-methylpiperazin-1-yl)benzonitrile typically involves the reaction of 3-methylbenzonitrile with 4-methylpiperazine. The reaction is carried out under controlled conditions, often using a solvent such as chloroform or dichloromethane. The reaction mixture is heated to facilitate the formation of the desired product. The crude product is then purified using techniques such as column chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(4-methylpiperazin-1-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzonitrile derivatives.
Scientific Research Applications
3-Methyl-4-(4-methylpiperazin-1-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-4-(4-methylpiperazin-1-yl)benzonitrile involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methylpiperazin-1-yl)methylbenzonitrile
- 3-(4-Methylpiperazin-1-yl)benzonitrile
- 4-(4-Methylpiperazin-1-yl)benzonitrile
Uniqueness
3-Methyl-4-(4-methylpiperazin-1-yl)benzonitrile is unique due to the presence of both a methyl group and a 4-methylpiperazin-1-yl group on the benzonitrile ring. This unique substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
3-methyl-4-(4-methylpiperazin-1-yl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-11-9-12(10-14)3-4-13(11)16-7-5-15(2)6-8-16/h3-4,9H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEGBFONSTWIARN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C#N)N2CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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